molecular formula C8H12N4O2 B6185739 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine CAS No. 2624137-78-4

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B6185739
CAS No.: 2624137-78-4
M. Wt: 196.2
InChI Key:
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Description

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2,4-dinitrochlorobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide, at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2,6-dimethyl-3-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation . The inhibition of CDK2 disrupts the cell cycle, leading to the suppression of cell proliferation, which is particularly relevant in cancer research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-dimethyl-3-nitro-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its nitro group and methyl groups play a crucial role in its interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

2624137-78-4

Molecular Formula

C8H12N4O2

Molecular Weight

196.2

Purity

95

Origin of Product

United States

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